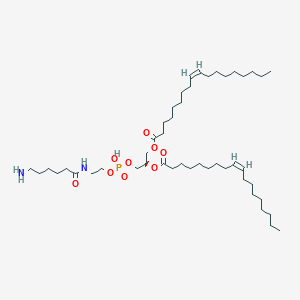

18:1 Caproylamine PE

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C47H89N2O9P |

|---|---|

Peso molecular |

857.2 g/mol |

Nombre IUPAC |

[(2R)-3-[2-(6-aminohexanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C47H89N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-46(51)55-42-44(43-57-59(53,54)56-41-40-49-45(50)36-32-31-35-39-48)58-47(52)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-43,48H2,1-2H3,(H,49,50)(H,53,54)/b19-17-,20-18-/t44-/m1/s1 |

Clave InChI |

OVCGTEBXOCFVEO-OHRCZFALSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCN)OC(=O)CCCCCCCC=CCCCCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 18:1 Caproylamine PE

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Caproylamine PE, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), is a functionalized phospholipid of significant interest in biomedical research and drug development.[1] Its unique structure, featuring a primary amine on the headgroup, allows for a variety of chemical modifications and imparts specific physicochemical properties that are advantageous for applications such as liposomal drug delivery and immunological studies. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies, and its role in biological signaling pathways.

Core Physicochemical Properties

The distinct characteristics of this compound arise from its combination of a dioleoyl lipid backbone and a caproylamine-modified phosphoethanolamine headgroup. While specific experimental data for some properties of this exact molecule are not widely published, we can infer and supplement with data from its constituent parts and structurally similar lipids.

Quantitative Data Summary

| Property | Value | Source/Comment |

| Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) | Avanti Polar Lipids |

| Synonyms | This compound | BroadPharm, MedChemExpress |

| Molecular Formula | C₄₇H₈₉N₂O₉P | BroadPharm |

| Molecular Weight | 857.19 g/mol | Avanti Polar Lipids, BroadPharm |

| Physical State | Likely a waxy solid or viscous liquid at room temperature. | Inferred from the physical state of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). |

| Solubility | Soluble in chloroform (B151607) and other organic solvents. Poorly soluble in aqueous solutions. | General property of N-acylated phosphatidylethanolamines. |

| Melting Point | Not explicitly reported. The melting point of the parent lipid, DOPE (18:1 PE), is -16°C. The acylation of the headgroup may alter this value. | Based on data for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine. |

| pKa of Primary Amine | Not explicitly reported. The pKa of the primary amine in similar aliphatic amines is typically in the range of 9.5-11.0. The local chemical environment in the lipid headgroup will influence the exact value. | General range for primary alkylamines. |

| Critical Micelle Concentration (CMC) | Not explicitly reported. For diacyl phospholipids, the CMC is generally very low (in the micromolar to nanomolar range) as they preferentially form bilayers (liposomes) rather than micelles. | General behavior of diacyl phospholipids. |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound. Below are protocols for key experiments.

Liposome Preparation via Thin-Film Hydration

This is a common method for preparing liposomes incorporating this compound.

Methodology:

-

Lipid Film Formation:

-

Dissolve this compound and any other desired lipids (e.g., cholesterol, helper lipids) in an organic solvent such as chloroform in a round-bottom flask.

-

Remove the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) pre-heated to a temperature above the phase transition temperature of the lipid with the highest melting point.

-

Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Optional but Recommended):

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

Experimental Workflow for Liposome Preparation

Caption: Workflow for preparing liposomes using the thin-film hydration method.

Competitive ELISA for Lipid-CD1d Binding

This assay can be used to assess the binding affinity of this compound to CD1d molecules.

Methodology:

-

Plate Coating:

-

Coat a high-binding 96-well plate with a capture antibody (e.g., anti-human IgG Fc) overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add recombinant CD1d-Fc fusion protein to the wells and incubate for 1-2 hours at room temperature.

-

-

Competitive Binding:

-

In a separate plate, pre-incubate a known concentration of a biotinylated lipid tracer (e.g., a known CD1d ligand) with varying concentrations of the competitor lipid (this compound).

-

Transfer the lipid mixtures to the CD1d-coated plate and incubate for 2-4 hours at room temperature.

-

-

Detection:

-

Wash the plate to remove unbound lipids.

-

Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and incubate for 1 hour at room temperature.

-

Wash the plate thoroughly.

-

Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2M H₂SO₄).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). A decrease in signal indicates successful competition by this compound.

-

Competitive ELISA Workflow

References

An In-depth Technical Guide to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), a specific N-acyl-phosphatidylethanolamine (NAPE). While detailed experimental data for this precise molecule is not extensively available in public literature, this document extrapolates its core characteristics, physicochemical properties, and likely biological significance based on the well-understood chemistry of its parent molecule, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and the established knowledge of N-acylated phospholipids (B1166683). This guide also outlines detailed experimental protocols for the synthesis, purification, and analysis of N-acylated phospholipids, which are directly applicable to the study of this compound. Furthermore, it explores the general signaling pathways in which N-acyl-phosphatidylethanolamines are implicated, providing a framework for investigating the functional roles of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine).

Chemical Structure and Properties

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is a glycerophospholipid. Its structure consists of a glycerol (B35011) backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position. The defining feature of this molecule is the N-acylation of the ethanolamine (B43304) headgroup with a hexanoyl chain.

Parent Molecule: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)[1][2][3][4][5][6] N-Acyl Group: Hexanoylamine

Based on the structures of DOPE and hexanoic acid, the predicted chemical structure of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is presented below.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

| Property | Value (DOPE) | Predicted Change for N-Hexanoyl Derivative |

| Molecular Formula | C41H78NO8P[1][2][3][5] | C47H88NO9P |

| Molecular Weight | 744.04 g/mol [1][3][5] | ~843.19 g/mol |

| Appearance | Yellowish to light yellow or white waxy solid[5] | Likely a waxy solid |

| Solubility | Soluble in chloroform[3] | Expected to be soluble in nonpolar organic solvents |

| Storage Temperature | -20°C[3][4][5] | Recommended at -20°C to prevent degradation |

Biological Significance and Signaling Pathways

N-acyl-phosphatidylethanolamines (NAPEs) are a class of phospholipids that serve as precursors to N-acylethanolamines (NAEs), a group of bioactive lipids with diverse physiological roles. The specific biological functions of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) have not been explicitly documented. However, as a NAPE, it is expected to be a substrate for phospholipase D (PLD), leading to the formation of N-hexanoylethanolamine.

The biosynthesis of NAPEs involves the transfer of a fatty acyl group from a donor phospholipid to the amino group of phosphatidylethanolamine (B1630911) (PE), a reaction catalyzed by N-acyltransferases.[7]

General NAPE Biosynthesis and Signaling

The general pathway for the biosynthesis of NAPEs and their conversion to NAEs is a key signaling cascade.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) are not specifically published. However, established methods for other N-acylated phospholipids can be readily adapted.

Synthesis of N-Hexanoyl-DOPE

A common method for the synthesis of N-acylated phospholipids is the reaction of the parent lysophospholipid with an activated acyl donor.

Methodology:

-

Dissolve 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in a suitable organic solvent (e.g., a mixture of chloroform and methanol).

-

Add a non-nucleophilic base, such as triethylamine, to the solution.

-

Slowly add hexanoyl chloride to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and wash the organic phase with a mild aqueous acid and then with brine.

-

Dry the organic phase over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.

-

Purify the crude product using silica gel column chromatography with a suitable solvent gradient (e.g., a gradient of methanol (B129727) in chloroform).

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final product.

Purification and Analysis

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for the purification and quantitative analysis of N-acylated phospholipids.

Table 2: Experimental Protocols for Analysis

| Technique | Protocol |

| Thin-Layer Chromatography (TLC) | Stationary Phase: Silica gel 60 F254 plates. Mobile Phase: Chloroform/Methanol/Water (e.g., 65:25:4, v/v/v). Visualization: Staining with iodine vapor or specific phospholipid stains (e.g., molybdenum blue). |

| High-Performance Liquid Chromatography (HPLC) | Column: Reversed-phase C18 column. Mobile Phase: Gradient elution with a mixture of acetonitrile, methanol, and water containing a modifier like ammonium (B1175870) formate. Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). |

| Mass Spectrometry (MS) | Ionization: Electrospray Ionization (ESI) in both positive and negative ion modes. Analysis: Tandem MS (MS/MS) for structural elucidation by observing characteristic fragmentation patterns, such as the neutral loss of the N-acyl group or the phosphoethanolamine headgroup. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solvent: Deuterated chloroform (CDCl3) or a mixture of CDCl3 and deuterated methanol (CD3OD). Analysis: 1H NMR to identify protons on the glycerol backbone, acyl chains, and the ethanolamine headgroup. 13C NMR for carbon skeleton confirmation. 31P NMR to analyze the phosphate (B84403) group environment. The appearance of signals corresponding to the hexanoyl group and the amide proton would confirm the N-acylation. |

Conclusion

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) represents a specific molecular species within the broader class of N-acyl-phosphatidylethanolamines. While direct experimental data for this compound is sparse, its chemical nature and biological relevance can be inferred from the extensive knowledge of its parent molecule, DOPE, and the general characteristics of NAPEs. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers to synthesize, purify, and characterize this and other novel N-acylated phospholipids. Further investigation into the specific roles of this molecule in cellular signaling and its potential applications in drug development is warranted.

References

- 1. GSRS [precision.fda.gov]

- 2. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | C41H78NO8P | CID 9546757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine = 99.0 TLC 10 mg phospholipid per ml CHCl3 4004-05-1 [sigmaaldrich.com]

- 4. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | 4004-05-1 | >98% [smolecule.com]

- 7. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (CAS 110796-31-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties, handling, and experimental applications of the functionalized lipid with CAS number 110796-31-1, chemically identified as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine). This molecule, also commonly referred to as 18:1 Caproylamine PE, is a derivative of the naturally occurring phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The modification of the headgroup with a hexanoylamine (caproylamine) moiety imparts unique functionalities, making it a valuable tool in immunological research and for the development of lipid-based drug delivery systems. Its primary application lies in its use as a research tool for studying lipid-protein interactions, particularly in the context of antigen presentation by CD1 molecules.

Chemical and Physical Properties

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is a complex lipid molecule with a high molecular weight and a significant hydrophobic character due to the two oleic acid chains. The headgroup is modified to introduce a caproylamine group, which can be protonated, influencing the lipid's charge and interaction profile.

Quantitative Physicochemical Data

| Property | Value | Source |

| CAS Number | 110796-31-1 | N/A |

| Molecular Formula | C₄₇H₈₉N₂O₉P | [1] |

| Molecular Weight | 857.19 g/mol | [1] |

| Synonyms | This compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) | [2] |

| Physical Form | Powder | [2] |

| Purity | ≥98% to >99% (by TLC) | [1][2] |

| Calculated logP | 12.2853 | [3] |

| Topological Polar Surface Area (TPSA) | 163.48 Ų | [3] |

Handling and Safety

Proper handling and storage are crucial to maintain the integrity of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine). While a specific Safety Data Sheet (SDS) with comprehensive GHS classifications for this exact CAS number is not consistently available across suppliers, safety precautions can be inferred from SDSs of structurally similar phospholipids (B1166683).

Storage and Stability

-

Storage Temperature: This lipid should be stored at -20°C in a dry, sealed container to prevent degradation.[2]

-

Shipping: It is typically shipped on dry ice to maintain its stability.[2]

Safety Precautions

Based on data for similar lipid molecules, the following general safety precautions should be observed.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Not typically required where adequate ventilation is available. If dust is generated, a NIOSH-approved respirator may be necessary.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Environmental Precautions: Do not allow the product to enter drains.

A definitive GHS classification is not available. However, an SDS for a related biotinylated lipid suggests potential hazards including acute toxicity (oral and inhalation), skin and eye irritation, and potential for carcinogenicity, reproductive toxicity, and organ toxicity with repeated exposure. Therefore, caution is advised.

Experimental Applications and Protocols

The primary documented application of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is in immunological assays, specifically as a competitor lipid in competitive Enzyme-Linked Immunosorbent Assays (ELISAs) to study the binding of other lipids to CD1d molecules.[4] It is also mentioned for its potential use in the formation of liposomes and artificial antigen-presenting cells (aAPCs).[2][5]

Role in CD1d-Lipid Binding Assays

CD1d is a cell surface glycoprotein (B1211001) that presents lipid antigens to natural killer T (NKT) cells. Understanding which lipids bind to CD1d is crucial for immunology and vaccine development. This compound serves as a useful tool in this context. In a competitive ELISA, it is used as a non-labeled competitor to determine the binding affinity of other, often biotinylated, lipids to CD1d.[4]

Caption: Interaction of lipids with CD1d and the role of this compound.

Detailed Experimental Protocol: Competitive ELISA for CD1d Binding

This protocol is adapted from methodologies described for determining the affinities of glycolipids to human or mouse CD1d molecules.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test lipid for binding to CD1d by competing with a known biotinylated lipid probe. This compound can be used as a reference competitor.

Materials:

-

High-binding 96-well ELISA plates

-

Recombinant human or mouse CD1d-dimer protein

-

Anti-mouse IgG Fc antibody (for coating)

-

Detector lipid: 18:1 Biotinyl PE (1,2-Dioleoyl-sn-Glycero-3-Phosphoethanolamine-N-(Biotinyl))

-

Competitor lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (CAS 110796-31-1) or other test lipids

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Plate reader

Methodology:

-

Plate Coating:

-

Coat the wells of a 96-well ELISA plate with anti-mouse IgG Fc antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

-

CD1d Immobilization:

-

Add recombinant CD1d-dimer protein to the coated wells and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Blocking:

-

Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Competitive Binding:

-

Prepare serial dilutions of the competitor lipid (this compound or test lipid).

-

In each well, add a constant concentration of the detector lipid (e.g., 1 µg/mL of 18:1 Biotinyl PE) mixed with the various concentrations of the competitor lipid.

-

Include control wells with only the detector lipid (maximum binding) and wells with no lipids (background).

-

Incubate the plate overnight at 37°C to allow for competitive binding.

-

-

Detection:

-

Wash the plate five times with wash buffer.

-

Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

-

Development and Reading:

-

Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Plot the absorbance against the log of the competitor lipid concentration.

-

Fit the data to a sigmoid dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for the competitive ELISA protocol.

Involvement in Signaling Pathways

Currently, there is no direct evidence to suggest that 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is an endogenous signaling molecule that actively participates in or modulates specific intracellular signaling cascades. Its primary role in a biological context, as established in the literature, is that of a tool for studying the binding of lipids to CD1d, which is the initial step in a signaling pathway leading to NKT cell activation.

However, the core structure, phosphatidylethanolamine (B1630911) (PE), is known to be involved in various fundamental cellular processes that are integral to cell signaling:

-

Membrane Fusion and Fission: The conical shape of PE lipids can induce negative curvature in membranes, which is a critical intermediate step in processes like endocytosis, exocytosis, and mitochondrial dynamics.

-

Autophagy: PE is essential for the formation of autophagosomes, a key process in cellular homeostasis and stress responses. The conjugation of PE to Atg8 (LC3 in mammals) is a critical step in autophagosome maturation.

-

Lipid-Induced Endoplasmic Reticulum (ER) Stress: An imbalance in the ratio of major phospholipids like phosphatidylcholine (PC) to PE in the ER membrane can trigger the unfolded protein response (UPR), a major stress signaling pathway.

While this compound is not a direct signaling molecule, its properties as a functionalized lipid make it a candidate for incorporation into lipid nanoparticles (LNPs) for drug or vaccine delivery. In such systems, the overall composition of the LNP, including lipids like this one, can influence the stability, cellular uptake, and subsequent immune response, thereby indirectly impacting signaling outcomes.

Conclusion

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (CAS 110796-31-1) is a specialized, functionalized phospholipid with significant utility in immunological research. While detailed physicochemical and safety data are somewhat limited, its application as a competitive binding agent in CD1d-related assays is well-documented. This guide provides the necessary information for its safe handling and effective use in the laboratory, particularly for researchers and professionals in immunology and drug delivery systems development. Future research may further elucidate its potential roles when incorporated into more complex lipid-based systems.

References

An In-depth Technical Guide to the Stability and Storage of 18:1 Caproylamine PE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine). Understanding the chemical stability of this functionalized phospholipid is critical for its effective use in research and pharmaceutical applications, particularly in the development of drug delivery systems such as liposomes and lipid nanoparticles.

Chemical Structure and Properties

This compound is a derivative of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) where the primary amine of the phosphoethanolamine headgroup is acylated with a six-carbon caproyl group. This modification alters the headgroup's charge and hydrogen bonding capacity, which can influence the stability and performance of lipid-based formulations.

| Property | Value |

| Molecular Formula | C₄₇H₈₉N₂O₉P |

| Molecular Weight | 857.2 g/mol |

| Acyl Chains | Two oleoyl (B10858665) chains (18:1) |

| Headgroup | N-Caproyl-phosphoethanolamine |

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier information and general knowledge of phospholipid stability.

| Parameter | Recommended Condition | Expected Stability |

| Temperature | -20°C | Up to 1 year |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation |

| Form | As a solid or in an organic solvent | Prevents hydrolysis |

| Light Exposure | Protected from light | Minimizes photo-oxidation |

While stable for short periods at ambient temperatures, such as during shipping, prolonged exposure to higher temperatures, oxygen, and light will accelerate degradation.

Primary Degradation Pathways

The chemical stability of this compound is primarily influenced by two degradation pathways: hydrolysis of the ester and phosphodiester bonds, and oxidation of the unsaturated oleoyl chains.

Hydrolysis

Hydrolysis can occur at the ester linkages of the oleoyl chains and the phosphodiester bond of the headgroup. This process is catalyzed by both acidic and basic conditions.

-

Ester Hydrolysis: Leads to the formation of free oleic acid and lyso-phospholipids.

-

Phosphodiester Hydrolysis: Can cleave the headgroup, although this is generally slower than ester hydrolysis.

The N-caproyl amide bond is generally more stable to hydrolysis than the ester bonds under physiological conditions.

Oxidation

The double bonds in the two oleoyl (18:1) chains are susceptible to oxidation by atmospheric oxygen. This is a free-radical chain reaction that can be initiated by light, heat, or the presence of metal ions. Oxidation leads to the formation of various degradation products, including hydroperoxides, aldehydes, and ketones, which can alter the physical and chemical properties of the lipid and any formulation it is part of.

Factors Influencing Stability

Several environmental factors can significantly impact the rate of degradation of this compound.

| Factor | Effect on Stability | Mitigation Strategy |

| Temperature | Higher temperatures accelerate both hydrolysis and oxidation. | Store at -20°C for long-term storage. |

| pH | Both acidic and basic conditions increase the rate of hydrolysis. | Maintain a neutral pH (6.5-7.5) in aqueous formulations. |

| Oxygen | Essential for the oxidation of unsaturated acyl chains. | Store under an inert atmosphere; use antioxidants in formulations. |

| Light | Can initiate and accelerate photo-oxidation. | Protect from light by using amber vials or storing in the dark. |

| Metal Ions | Transition metals (e.g., Fe, Cu) can catalyze oxidation. | Use chelating agents (e.g., EDTA) in buffer solutions. |

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, particularly within a formulation, a comprehensive stability testing program should be implemented.

Long-Term and Accelerated Stability Study Design

A typical stability study involves storing the lipid or its formulation under controlled conditions and analyzing its purity at predetermined time points.

| Study Type | Storage Conditions | Time Points |

| Long-Term | -20°C ± 5°C | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 4°C ± 2°C | 0, 1, 2, 3, 6 months |

| Forced Degradation | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 2, 4 weeks |

Analytical Methodology: HPLC with ELSD or CAD

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact lipid from its degradation products. Due to the lack of a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for detection.

Sample Preparation:

-

Accurately weigh and dissolve the lipid sample in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

For formulated lipids (e.g., in liposomes), an extraction step may be necessary.

-

Dilute the sample to an appropriate concentration for HPLC analysis.

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid

-

Gradient: A time-gradient from a higher polarity to a lower polarity mobile phase composition.

-

Flow Rate: 1.0 mL/min

-

Detector: ELSD or CAD

Analysis:

-

Monitor the peak area of the intact this compound over time.

-

Identify and quantify any significant degradation products.

Conclusion

The stability of this compound is paramount for its successful application in research and drug development. By adhering to the recommended storage conditions of -20°C under an inert atmosphere and protected from light, the integrity of the lipid can be maintained for at least one year. For formulated products, careful control of pH and the inclusion of antioxidants can further mitigate degradation. A robust stability testing program utilizing appropriate analytical methods is crucial to ensure the quality and performance of this functionalized phospholipid throughout its lifecycle.

An In-depth Technical Guide to Headgroup Modified Lipids for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of headgroup modified lipids, their application in bioconjugation, and the creation of functionalized liposomal systems for advanced therapeutic and diagnostic purposes.

Introduction to Headgroup Modified Lipids for Bioconjugation

Liposomes are versatile, self-assembling vesicles composed of a lipid bilayer enclosing an aqueous core, making them ideal carriers for both hydrophobic and hydrophilic molecules.[1] To enhance their utility in targeted drug delivery, diagnostics, and as research tools, the liposome (B1194612) surface can be functionalized with various biomolecules, such as antibodies, peptides, and nucleic acids.[2][3] This is achieved by incorporating lipids with chemically modified headgroups that provide reactive sites for bioconjugation.[4] These modifications allow for the covalent or high-affinity attachment of targeting ligands, which can steer the liposome to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target effects.[5][6] The choice of headgroup modification dictates the bioconjugation strategy and significantly influences the stability, biocompatibility, and overall performance of the resulting liposomal formulation.[4]

Commonly Used Headgroup Modifications and their Chemistries

The selection of a suitable headgroup-modified lipid is contingent on the functional groups present on the biomolecule to be conjugated and the desired stability of the resulting linkage. The following sections detail the most prevalent classes of headgroup-modified lipids used for bioconjugation.

Maleimide-Functionalized Lipids

Maleimide-functionalized lipids are widely used for their ability to react specifically with thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins and peptides.[7][8] This reaction, a Michael addition, forms a stable thioether bond.[9][10] The specificity and efficiency of the maleimide-thiol reaction under mild, aqueous conditions make it a popular choice for conjugating antibodies and other proteins to the liposome surface.[10][11][12] Lipids such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide) are commonly used, where the PEG linker enhances the stability and circulation time of the liposome and provides a spacer for the conjugated ligand.[10][11]

Biotinylated Lipids

Biotinylated lipids leverage the exceptionally strong and specific non-covalent interaction between biotin (B1667282) and avidin (B1170675) (or its analogues like streptavidin and neutravidin).[13][14][15] This interaction is one of the strongest known non-covalent biological interactions, making it a robust method for attaching avidin-conjugated molecules to the liposome surface.[13] Alternatively, the liposome can be decorated with avidin (via a different conjugation chemistry) and then used to capture biotinylated molecules. This strategy is versatile and has been employed in various biosensor and drug delivery applications.[13][15] A potential drawback is the immunogenicity of avidin, though less immunogenic analogues like neutravidin can be used.[15]

"Clickable" Lipids for Bioorthogonal Chemistry

"Click chemistry" refers to a class of reactions that are highly efficient, specific, and occur under benign conditions, making them ideal for bioconjugation.[16][17] In the context of liposomes, this often involves the use of lipids functionalized with an azide (B81097) or an alkyne group.[16][18] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, though the potential toxicity of the copper catalyst has led to the development of copper-free alternatives like the strain-promoted azide-alkyne cycloaddition (SPAAC).[18][19] SPAAC utilizes a strained cyclooctyne-functionalized lipid that reacts readily with an azide-modified biomolecule without the need for a catalyst.[18][19] This approach offers excellent control over the conjugation reaction and is well-suited for applications involving live cells.[18][19]

Chelation Lipids for Radiolabeling

For applications in nuclear imaging (e.g., PET or SPECT) and radioimmunotherapy, liposomes can be radiolabeled by incorporating lipids with chelating headgroups.[20][21] These headgroups, such as diethylenetriaminepentaacetic acid (DTPA), can form stable complexes with various radiometals.[20][22][23] Lipids like DSPE-PEG-DTPA can be incorporated into the liposome formulation, allowing for subsequent chelation of a radiometal. This method provides a means to track the biodistribution and pharmacokinetics of the liposomes in vivo.[20][24] The choice of chelator and radiometal is critical and depends on the specific imaging or therapeutic application.[23]

Quantitative Data Summary

The efficiency of bioconjugation and the resulting physicochemical properties of the liposomes are critical parameters in the development of functionalized liposomal systems. The following tables summarize key quantitative data from the literature.

Table 1: Bioconjugation Efficiency of Headgroup Modified Lipids

| Headgroup Modification | Biomolecule | Conjugation Chemistry | Molar Ratio (Lipid:Biomolecule) | Conjugation Efficiency | Reference(s) |

| Maleimide (B117702) | Thiolated Peptide (cRGDfK) | Thiol-Maleimide | 2:1 (Maleimide:Thiol) | 84 ± 4% | [6][25] |

| Maleimide | Thiolated Antibody | Thiol-Maleimide | 3:1 (Lipid:Protein) | Not specified | [26] |

| Azide | Alkyne-functionalized Mannose | CuAAC | Not specified | "Excellent" | [16][17] |

| Cyclooctyne | Azide-functionalized Dye (TAMRA) | SPAAC | 1:1 | Complete | [18] |

| Cyclooctyne | Azide-functionalized Protein (DARPin) | SPAAC | Varied | Sufficient for cell targeting | [18] |

| DTPA | Yttrium-90 (⁹⁰Y) | Chelation | Not applicable | >95% | [22] |

| DTPA | Gallium-68 (⁶⁸Ga) | Chelation | Not applicable | 82 ± 4% | [21] |

Table 2: Impact of Headgroup Modification and Bioconjugation on Liposome Physicochemical Properties

| Liposome Composition | Modification/Conjugation | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |

| GGLG/Chol/PEG-DSPE/PEG-Glu2C18 | None | Not specified | Not specified | Not specified | [8] |

| GGLG/Chol/PEG-DSPE/Mal-PEG-Glu2C18 | 0.3 mol% Maleimide | No significant change | No significant change | No significant change | [8] |

| DOPC:DSPG (84:15 mol%) | None | 81 ± 1 | 0.19 ± 0.01 | -27 ± 1 | [27][28] |

| DOPC:DSPA (84:15 mol%) | None | 102 ± 3 | 0.22 ± 0.06 | -36 ± 1 | [27][28] |

| DPPC-based | Trastuzumab Conjugation | Significant increase | < 0.2 | Significant increase in negative charge | [29] |

| Homogenized Liposomes | None | 132 ± 0.003 | 0.131 ± 0.015 | -25.77 ± 0.49 | [11] |

| Homogenized Liposomes | Peptide Conjugation | 136 ± 0.003 | 0.188 ± 0.014 | -21.8 ± 1.49 | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of bioconjugated liposomes.

Protocol for Liposome Formulation by Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes.[1][30][31][32][33]

Materials:

-

Lipids (e.g., DSPC, Cholesterol, DSPE-PEG-Maleimide)

-

Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

-

Aqueous buffer (e.g., PBS, HEPES)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

Procedure:

-

Lipid Dissolution: Dissolve the desired lipids in the organic solvent in a round-bottom flask. The molar ratios of the lipids should be carefully chosen based on the desired properties of the liposomes.[32][33]

-

Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.[1][30]

-

Film Drying: Further dry the lipid film under vacuum for at least one hour to remove any residual solvent.[30]

-

Hydration: Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating it. The temperature of the buffer should be above the phase transition temperature of the lipids.[32][33] This process results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain unilamellar vesicles of a defined size, the MLV suspension can be sonicated using a water bath sonicator or extruded through polycarbonate membranes of a specific pore size.[30][33]

Protocol for Antibody Conjugation to Maleimide-Functionalized Liposomes

This protocol describes the conjugation of a thiolated antibody to pre-formed maleimide-functionalized liposomes.[10][12]

Materials:

-

Maleimide-functionalized liposomes

-

Thiolated antibody (or antibody to be thiolated)

-

Thiolation reagent (e.g., SPDP)

-

Reducing agent (e.g., DTT)

-

Reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5)

-

Size exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Antibody Thiolation (if necessary): If the antibody does not have free thiol groups, it can be thiolated using a reagent like N-succinimidyl S-acetylthiopropionate (SATA) or 2-iminothiolane (B1205332) (Traut's reagent), followed by deprotection to generate free thiols. Alternatively, disulfide bonds within the antibody can be reduced using a mild reducing agent like dithiothreitol (B142953) (DTT).[12]

-

Conjugation Reaction: Mix the maleimide-functionalized liposomes with the thiolated antibody in the reaction buffer. The molar ratio of maleimide to thiol should be optimized, with an excess of maleimide often used to ensure efficient conjugation.[6]

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.[12]

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol, to react with any unreacted maleimide groups.[26]

-

Purification: Remove the unconjugated antibody from the immunoliposomes using size exclusion chromatography or dialysis.[26]

Protocol for Characterization of Bioconjugated Liposomes

Dynamic Light Scattering (DLS) and Zeta Potential measurements are essential for characterizing the size, size distribution, and surface charge of liposomes.[34][35][36][37][38]

Instrumentation:

-

A dynamic light scattering instrument with zeta potential measurement capabilities (e.g., Zetasizer Nano).[36]

Procedure for Size Measurement (DLS):

-

Sample Preparation: Dilute the liposome suspension in an appropriate buffer to a suitable concentration for DLS measurement.[37]

-

Instrument Setup: Set the instrument parameters, including the temperature and the properties of the dispersant (viscosity and refractive index).

-

Measurement: Place the sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature before starting the measurement.

-

Data Analysis: The instrument software will analyze the fluctuations in scattered light intensity to determine the hydrodynamic diameter and the polydispersity index (PDI) of the liposomes.

Procedure for Zeta Potential Measurement:

-

Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer to ensure sufficient particle mobility.

-

Instrument Setup: Use a specific folded capillary cell for zeta potential measurements. Set the instrument parameters, including the properties of the dispersant.

-

Measurement: Inject the sample into the cell, ensuring there are no air bubbles. Place the cell in the instrument. An electric field is applied, and the velocity of the particles is measured.

-

Data Analysis: The instrument software calculates the electrophoretic mobility and converts it to the zeta potential, which provides information about the surface charge of the liposomes.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the bioconjugation of lipids.

Caption: General workflow for preparing functionalized liposomes.

Caption: Maleimide-thiol conjugation chemistry.

Caption: SPAAC "click" chemistry for liposome functionalization.

Caption: Workflow for targeted drug delivery using immunoliposomes.

References

- 1. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 2. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioconjugation Strategies for Liposome mediated Drug Delivery - Creative Biolabs [creative-biolabs.com]

- 4. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. ovid.com [ovid.com]

- 10. Preparation of Immunoliposomes by Direct Coupling of Antibodies Based on a Thioether Bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. liposomes.ca [liposomes.ca]

- 13. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Specific binding of avidin to biotin containing lipid lamella surfaces studied with monolayers and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Distinct Binding Properties of Neutravidin and Streptavidin Proteins to Biotinylated Supported Lipid Bilayers: Implications for Sensor Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Coupling of Ligands to the Liposome Surface by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 19. Liposome functionalization with copper-free "click chemistry" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Radiolabeling of lipid-based nanoparticles for diagnostics and therapeutic applications: a comparison using different radiometals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal (90)Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comparative biodistribution studies of DTPA-derivative bifunctional chelates for radiometal labeled monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. encapsula.com [encapsula.com]

- 27. Effects of Lipid Headgroups on the Mechanical Properties and In Vitro Cellular Internalization of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Effect of phospholipid head group on ultrasound-triggered drug release and cellular uptake of immunoliposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]

- 31. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]

- 32. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 33. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]

- 34. brookhaveninstruments.com [brookhaveninstruments.com]

- 35. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]

- 36. azonano.com [azonano.com]

- 37. phmethods.net [phmethods.net]

- 38. news-medical.net [news-medical.net]

Methodological & Application

Application Notes and Protocols for Liposome Formulation with 18:1 Caproylamine PE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic liposomes are versatile nanocarriers for the delivery of therapeutic molecules, including nucleic acids and small molecule drugs. Their positive surface charge facilitates interaction with negatively charged cell membranes, promoting cellular uptake. 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) is an amine-functionalized phospholipid that can be incorporated into liposomal bilayers to impart a positive charge. This document provides a detailed protocol for the formulation and characterization of cationic liposomes containing this compound.

Materials and Equipment

Lipids:

-

This compound

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

Solvents and Buffers:

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nuclease-free water (for nucleic acid applications)

Equipment:

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator

-

Liposome (B1194612) extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

-

Glass vials and syringes

Experimental Protocols

I. Liposome Formulation via Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by extrusion. This is a widely used technique to produce liposomes with a defined size.

1. Lipid Film Preparation: a. In a round-bottom flask, dissolve this compound, DOPE, and cholesterol in chloroform at the desired molar ratio. A common starting point for cationic liposome formulations is a molar ratio of 1:1:1 or 1:2:1 (Cationic Lipid:Helper Lipid:Cholesterol). b. Mix the lipids thoroughly to ensure a homogenous solution. c. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. d. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

2. Hydration of the Lipid Film: a. Hydrate (B1144303) the lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4) pre-warmed to a temperature above the phase transition temperature (Tc) of the lipids. b. Agitate the flask by hand or on a rotary shaker (without vacuum) to facilitate the formation of multilamellar vesicles (MLVs). This process should continue for at least 30 minutes. The resulting suspension will appear milky.

3. Liposome Sizing by Extrusion: a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the liposome suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles of a more uniform size. The resulting liposome solution should be translucent.

II. Liposome Sizing by Sonication

For the preparation of smaller unilamellar vesicles, sonication is an alternative method.

1. Lipid Film Hydration: a. Prepare the lipid film and hydrate as described in steps 1 and 2 of the thin-film hydration protocol.

2. Sonication: a. Place the vial containing the MLV suspension in a bath sonicator. b. Sonicate the suspension until the milky solution becomes clear, which typically takes 5-15 minutes. The temperature of the sonicator bath should be carefully controlled to avoid lipid degradation.

Characterization of Liposomes

The physicochemical properties of the formulated liposomes should be characterized to ensure quality and reproducibility.

1. Particle Size and Polydispersity Index (PDI): a. Dilute a small aliquot of the liposome suspension in the appropriate buffer. b. Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2. Zeta Potential: a. Dilute the liposome suspension in an appropriate low-ionic-strength buffer. b. Measure the surface charge (zeta potential) using a DLS instrument equipped with an electrode assembly.

Data Presentation

The following table summarizes representative quantitative data for a hypothetical formulation of this compound liposomes.

| Parameter | Formulation A | Formulation B |

| Lipid Composition (molar ratio) | This compound:DOPE:Cholesterol (1:1:1) | This compound:DOPE:Cholesterol (1:2:1) |

| Total Lipid Concentration | 10 mM | 10 mM |

| Hydration Buffer | PBS, pH 7.4 | PBS, pH 7.4 |

| Sizing Method | Extrusion (100 nm membrane) | Sonication |

| Mean Particle Size (nm) | 110 ± 5 | 50 ± 8 |

| Polydispersity Index (PDI) | < 0.2 | < 0.3 |

| Zeta Potential (mV) | +45 ± 5 | +55 ± 7 |

Note: These values are for illustrative purposes and may vary depending on the specific experimental conditions.

Mandatory Visualizations

Experimental Workflow for Liposome Formulation

Caption: Experimental workflow for the formulation of this compound liposomes.

Cellular Uptake Pathway of Cationic Liposomes

Caption: Generalized pathway for the cellular uptake of cationic liposomes.

Surface Functionalization of Nanoparticles Using 18:1 Caproylamine PE: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the surface functionalization of nanoparticles using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), commonly known as 18:1 Caproylamine PE. This amine-functionalized lipid is a critical component in the development of advanced drug delivery systems, enabling the creation of cationic or amine-reactive nanoparticle surfaces. Such modifications can enhance cellular uptake, facilitate the attachment of targeting ligands, and improve the overall therapeutic efficacy of nano-formulations. These protocols are designed to be adaptable for various nanoparticle core materials, such as polymers (e.g., PLGA), silica (B1680970), or gold, that present carboxyl groups for covalent modification.

Introduction

The surface properties of nanoparticles play a pivotal role in their interaction with biological systems. Surface functionalization allows for the precise engineering of these properties to achieve desired therapeutic outcomes. This compound is an oleic acid-based phosphoethanolamine lipid with a terminal primary amine group. This primary amine serves as a versatile chemical handle for various bioconjugation strategies. Incorporating this compound onto the surface of nanoparticles can impart a positive surface charge, which can enhance interaction with negatively charged cell membranes, thereby improving cellular internalization. Furthermore, the primary amine group can be used for the covalent attachment of targeting moieties, imaging agents, or other functional molecules.

Applications of this compound Functionalized Nanoparticles:

-

Enhanced Drug Delivery: The cationic surface can improve the delivery of nucleic acids (siRNA, mRNA) and other anionic drugs.[1]

-

Targeted Therapies: The amine group serves as a reactive site for conjugating antibodies, peptides, or other ligands to direct nanoparticles to specific cells or tissues.

-

Bioimaging: Fluorescent dyes or contrast agents can be attached to the nanoparticle surface for diagnostic and tracking purposes.

-

Improved Stability: In some cases, surface modification can enhance the colloidal stability of nanoparticles in biological media.

Quantitative Data Summary

The following tables summarize typical characterization data for nanoparticles before and after functionalization with an amine-containing lipid. The data presented is a representative compilation from studies on amine-functionalized nanoparticles and serves as a guideline for expected outcomes.

Table 1: Physicochemical Properties of Nanoparticles Before and After Amine Functionalization

| Parameter | Bare Nanoparticles (Carboxylated) | Amine-Functionalized Nanoparticles |

| Mean Diameter (nm) | 225 ± 15 | 237 ± 18 |

| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 |

| Zeta Potential (mV) | -25.5 ± 3.2 | +26.2 ± 2.8 |

Note: Data is synthesized from typical values reported for amine-functionalized polymeric and silica nanoparticles.[2][3] The exact values will vary depending on the nanoparticle core material, size, and functionalization efficiency.

Table 2: Drug Loading and Release Characteristics

| Parameter | Bare Nanoparticles | Amine-Functionalized Nanoparticles |

| Drug Loading Capacity (%) | 8.5 ± 0.7 | 7.9 ± 0.6 |

| Encapsulation Efficiency (%) | 85 ± 5 | 82 ± 4 |

| Cumulative Release at 24h (pH 7.4) | 35 ± 3% | 32 ± 4% |

| Cumulative Release at 24h (pH 5.5) | 45 ± 4% | 55 ± 5% |

Note: Drug loading may slightly decrease due to the addition of the functionalizing layer. The pH-responsive release is often enhanced in amine-functionalized systems due to protonation of the amine groups in acidic environments, which can facilitate nanoparticle swelling or erosion.[3]

Experimental Protocols

Materials

-

Carboxylated nanoparticles (e.g., PLGA, silica, or gold nanoparticles)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Ethanolamine, pH 8.0

-

Washing Buffer: PBS with 0.05% Tween-20

-

Organic solvent (e.g., chloroform (B151607) or dichloromethane) for dissolving the lipid

Protocol for Surface Functionalization of Carboxylated Nanoparticles

This protocol utilizes a two-step EDC/Sulfo-NHS coupling chemistry to covalently attach the primary amine of this compound to the carboxyl groups on the nanoparticle surface.[4][5][6]

Step 1: Nanoparticle Washing and Activation

-

Resuspend the carboxylated nanoparticles in Activation Buffer.

-

Centrifuge the nanoparticle suspension and discard the supernatant. Repeat this washing step twice to remove any storage buffers or contaminants.

-

Resuspend the washed nanoparticles in fresh Activation Buffer to a desired concentration (e.g., 10 mg/mL).

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each).

-

Add EDC and Sulfo-NHS solutions to the nanoparticle suspension. The molar ratio of EDC/Sulfo-NHS to the available carboxyl groups on the nanoparticles should be optimized, but a starting point of 10:1 can be used.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

Step 2: Coupling of this compound

-

Immediately after activation, centrifuge the nanoparticles to remove excess EDC and Sulfo-NHS. Resuspend the activated nanoparticles in Coupling Buffer (pH 7.4).

-

Prepare a solution of this compound. This lipid may first need to be dissolved in a minimal amount of an organic solvent like chloroform before being dispersed in the Coupling Buffer to form micelles or a fine suspension. Sonication may be required.

-

Add the this compound solution to the activated nanoparticle suspension. The molar excess of the amine-lipid to the nanoparticle carboxyl groups should be optimized, with a starting point of 20:1.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle, continuous mixing.

Step 3: Quenching and Final Washing

-

Add the Quenching Solution (e.g., ethanolamine) to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to deactivate any unreacted NHS-esters on the nanoparticle surface.

-

Centrifuge the functionalized nanoparticles and wash them three times with the Washing Buffer to remove unreacted lipid, quenching agent, and byproducts.

-

Resuspend the final amine-functionalized nanoparticles in an appropriate storage buffer (e.g., PBS) and store at 4°C.

Characterization of Functionalized Nanoparticles

-

Size and Zeta Potential: Dynamic Light Scattering (DLS) should be used to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles before and after functionalization. A successful functionalization with this compound is typically indicated by an increase in the zeta potential towards a positive value.[2]

-

Surface Amine Quantification: The presence and quantity of primary amines on the nanoparticle surface can be confirmed using assays such as the ninhydrin (B49086) or fluorescamine (B152294) assay.

-

Morphology: The size and shape of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Visualizations

Caption: Workflow for surface functionalization via EDC/NHS coupling.

Caption: Change in nanoparticle-cell interaction after functionalization.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Amine-functionalized poly(lactic-co-glycolic acid) nanoparticles for improved cellular uptake and tumor penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Covalent Conjugation of Peptides to 18:1 Caproylamine PE Liposomes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile nanocarriers for targeted drug delivery, and their surface modification with peptides can significantly enhance their specificity and efficacy. This document provides detailed protocols for the covalent conjugation of peptides to liposomes containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (18:1 Caproylamine PE). The primary amine group on the caproylamine linker allows for the stable amide bond formation with carboxyl-containing peptides using the water-soluble crosslinker EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) in conjunction with N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

These application notes will guide researchers through the process of liposome (B1194612) preparation, peptide activation, covalent conjugation, and characterization of the final peptide-conjugated liposomes.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Cholesterol

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve DOPC, cholesterol, and this compound in chloroform at a desired molar ratio (e.g., 55:40:5).

-

Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask's inner surface.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size using a mini-extruder.

-

Pass the suspension through the extruder 11-21 times to ensure a homogenous size distribution.

-

-

Characterization:

-

Determine the size (hydrodynamic diameter) and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

-

Measure the zeta potential to determine the surface charge of the liposomes.

-

Protocol 2: Covalent Conjugation of Peptides to Liposomes using EDC/NHS Chemistry

This protocol outlines the two-step process for conjugating a peptide with a free carboxyl group to the amine-functionalized liposomes.

Materials:

-

This compound Liposomes (from Protocol 1)

-

Peptide with a terminal or side-chain carboxyl group

-

1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.4-8.0

-

Quenching solution: Hydroxylamine or Tris buffer

-

Size exclusion chromatography (SEC) column (e.g., Sephadex G-50)

Procedure:

-

Peptide Carboxyl Group Activation:

-

Conjugation to Liposomes:

-

Immediately add the activated peptide solution to the liposome suspension in Coupling Buffer. The recommended molar ratio of peptide to Caproylamine PE is typically in the range of 1:1 to 1:5.

-

Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

-

-

Quenching the Reaction:

-

Add a quenching solution (e.g., 10 mM hydroxylamine) to stop the reaction by hydrolyzing unreacted NHS esters.

-

-

Purification:

-

Remove unconjugated peptide and byproducts by passing the liposome suspension through a size exclusion chromatography column.

-

Collect the fractions containing the peptide-conjugated liposomes.

-

Protocol 3: Quantification of Peptide Conjugation

This protocol describes the use of a fluorescamine (B152294) assay to determine the amount of peptide conjugated to the liposomes by quantifying the remaining free amine groups on the liposome surface.

Materials:

-

Peptide-conjugated liposomes

-

Unconjugated liposomes (control)

-

Fluorescamine solution (3 mg/mL in acetone)

-

Borate (B1201080) buffer (pH 9.0)

-

Fluorometer

Procedure:

-

Standard Curve: Prepare a standard curve using known concentrations of the unconjugated this compound liposomes.

-

Sample Preparation: Dilute the peptide-conjugated liposomes and unconjugated liposomes in borate buffer.

-

Reaction: To each sample, add the fluorescamine solution and vortex immediately.

-

Measurement: Measure the fluorescence intensity (Excitation: 390 nm, Emission: 475 nm).

-

Calculation: The amount of conjugated peptide is determined by the reduction in fluorescence of the conjugated liposomes compared to the unconjugated liposomes.

Alternatively, the peptide concentration can be quantified using a Bicinchoninic Acid (BCA) assay after separating the liposomes from the unreacted peptide.[3][4]

Data Presentation

Table 1: Physicochemical Characterization of Liposomes

| Liposome Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Unconjugated Liposomes | 110 ± 5 | 0.15 ± 0.03 | +45 ± 3 |

| Peptide-Conjugated Liposomes | 125 ± 7 | 0.18 ± 0.04 | +35 ± 4 |

Data are presented as mean ± standard deviation (n=3).

Table 2: Peptide Conjugation Efficiency

| Parameter | Value |

| Initial Peptide Concentration | 1 mg/mL |

| Molar Ratio (Peptide:Caproylamine PE) | 1:3 |

| Conjugation Efficiency (%) | 65 ± 5% |

| Peptides per Liposome (approx.) | ~500 |

Data are presented as mean ± standard deviation (n=3).

Visualizations

Caption: Experimental workflow for the preparation and conjugation of peptides to liposomes.

Caption: Signaling pathway of receptor-mediated endocytosis for targeted drug delivery.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful covalent conjugation of peptides to this compound liposomes. This surface modification strategy is a valuable tool for developing targeted drug delivery systems with enhanced efficacy and reduced off-target effects. Proper characterization of the resulting peptide-conjugated liposomes is crucial to ensure quality and reproducibility. The provided workflows and diagrams serve as a clear visual aid for researchers to understand and implement these methodologies in their drug development efforts.

References

Application Notes and Protocols for Targeted Drug Delivery to Cancer Cells Using 18:1 Caproylamine PE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery is a critical strategy in cancer therapy to enhance the therapeutic efficacy of chemotherapeutic agents while minimizing systemic toxicity. Liposomal nanoparticles have emerged as a promising platform for targeted drug delivery due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic drugs.[1][2][3] Cationic liposomes, in particular, offer the advantage of electrostatic interactions with negatively charged cancer cell membranes, facilitating cellular uptake.[4]

This document provides detailed application notes and protocols for the use of 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) , an amine-functionalized phospholipid, in the formulation of cationic liposomes for targeted drug delivery to cancer cells. This compound's primary amine group provides a positive charge at physiological pH, promoting interaction with and uptake by cancer cells.[1][5]

Principle of Action

Liposomes formulated with this compound, along with other components like helper lipids and cholesterol, can encapsulate anticancer drugs, such as doxorubicin (B1662922). The positive surface charge imparted by the caproylamine group facilitates binding to the anionic proteoglycans on the surface of cancer cells, leading to enhanced cellular uptake through endocytosis. Once inside the cell, the liposomes must escape the endosome to release their therapeutic payload into the cytoplasm, a critical step for the drug to reach its intracellular target.[6] The lipid composition of the liposome (B1194612), including the presence of helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can influence the efficiency of this endosomal escape.[7]

Data Presentation

The following tables summarize representative quantitative data for cationic liposomes. It is important to note that specific data for liposomes formulated exclusively with this compound is limited in publicly available literature. Therefore, the presented data is a composite representation based on studies of various cationic lipid formulations to provide a comparative framework.

Table 1: In Vitro Cytotoxicity of Doxorubicin-Loaded Cationic Liposomes

| Formulation | Cancer Cell Line | IC50 (µM) |

| Free Doxorubicin | MCF-7 (Breast) | 0.5 ± 0.1 |

| Free Doxorubicin | A549 (Lung) | 0.8 ± 0.2 |

| Cationic Lipo-DOX (Representative) | MCF-7 (Breast) | 0.2 ± 0.05 |

| Cationic Lipo-DOX (Representative) | A549 (Lung) | 0.4 ± 0.1 |

IC50 values represent the concentration of doxorubicin required to inhibit 50% of cell growth. Data is illustrative and based on typical performance of cationic liposomal formulations.

Table 2: Cellular Uptake of Cationic Liposomes in Cancer Cells

| Formulation | Cancer Cell Line | Incubation Time (h) | Cellular Uptake (%) |

| Cationic Liposomes (Representative) | HeLa (Cervical) | 4 | 65 ± 8 |

| Cationic Liposomes (Representative) | U87 (Glioblastoma) | 4 | 55 ± 6 |

| Neutral Liposomes (Control) | HeLa (Cervical) | 4 | 20 ± 5 |

| Neutral Liposomes (Control) | U87 (Glioblastoma) | 4 | 15 ± 4 |

Cellular uptake is quantified by measuring the fluorescence of labeled liposomes within the cells. Data is illustrative.

Table 3: In Vivo Biodistribution of Cationic Liposomes in a Murine Tumor Model (48h post-injection)

| Organ | Cationic Liposomes (%ID/g) (Representative) |

| Tumor | 8.5 ± 2.1 |

| Liver | 25.2 ± 4.5 |

| Spleen | 15.8 ± 3.2 |

| Kidneys | 3.1 ± 0.8 |

| Lungs | 2.5 ± 0.7 |

| Heart | 1.2 ± 0.3 |

| Blood | 1.8 ± 0.5 |

%ID/g represents the percentage of the injected dose per gram of tissue. Data is illustrative and reflects typical biodistribution patterns for cationic liposomes.

Table 4: In Vitro Drug Release Profile of Doxorubicin from Cationic Liposomes (pH 7.4)

| Time (h) | Cumulative Release (%) (Representative) |

| 1 | 5 ± 1 |

| 6 | 15 ± 3 |

| 12 | 25 ± 4 |

| 24 | 40 ± 5 |

| 48 | 60 ± 6 |

Drug release is typically measured using a dialysis method. Data is illustrative.

Experimental Protocols

Protocol 1: Formulation of this compound-Containing Cationic Liposomes Encapsulating Doxorubicin

This protocol describes the preparation of doxorubicin-loaded cationic liposomes using the thin-film hydration method followed by extrusion.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (this compound)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

Doxorubicin Hydrochloride

-

Chloroform

-

Methanol

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Ammonium (B1175870) sulfate (B86663) solution (250 mM)

-

Sephadex G-50 column

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator

-

Mini-extruder

-

Polycarbonate membranes (100 nm pore size)

Procedure:

-

Lipid Film Preparation: a. In a round-bottom flask, dissolve this compound, DOPE, and cholesterol in a molar ratio of 50:30:20 in a sufficient volume of a chloroform:methanol (2:1, v/v) mixture. b. Remove the organic solvent using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall. c. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: a. Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing for 10 minutes at a temperature above the lipid phase transition temperature (~60°C). This will form multilamellar vesicles (MLVs).

-

Sizing by Extrusion: a. Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath. b. Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 60°C to form large unilamellar vesicles (LUVs).

-

Doxorubicin Loading (Remote Loading): a. Remove the external ammonium sulfate by passing the liposome suspension through a Sephadex G-50 column pre-equilibrated with PBS (pH 7.4). b. Add doxorubicin hydrochloride to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w). c. Incubate the mixture at 60°C for 1 hour with gentle stirring to allow for active loading of doxorubicin into the liposomes.

-

Purification: a. Remove unencapsulated doxorubicin by passing the liposome-drug mixture through another Sephadex G-50 column equilibrated with PBS (pH 7.4).

-

Characterization: a. Determine the particle size and zeta potential using dynamic light scattering (DLS). b. Quantify the encapsulation efficiency by disrupting the liposomes with a detergent (e.g., Triton X-100) and measuring the doxorubicin concentration using a spectrophotometer or fluorometer.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxicity of the doxorubicin-loaded liposomes against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Free Doxorubicin solution

-

Doxorubicin-loaded this compound liposomes

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: a. Prepare serial dilutions of free doxorubicin and doxorubicin-loaded liposomes in a complete culture medium. b. Remove the old medium from the wells and add 100 µL of the different drug concentrations to the respective wells. Include untreated cells as a control. c. Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay: a. After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Shake the plate for 10 minutes to ensure complete dissolution.

-